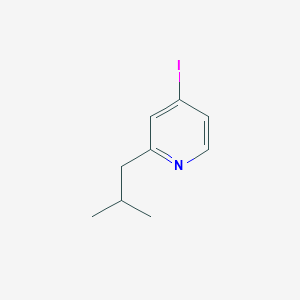
4-Iodo-2-isobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-isobutylpyridine is a chemical compound with the molecular formula C9H12IN. It is a derivative of pyridine, where the iodine atom is substituted at the fourth position and an isobutyl group is attached to the second position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isobutylpyridine typically involves the iodination of 2-isobutylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the fourth position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Iodo-2-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-isobutylpyridine involves its interaction with specific molecular targets. The iodine atom and the isobutyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: Iodine atom at the third position.
4-Iodopyridine: Lacks the isobutyl group, making it less bulky.
Uniqueness: 4-Iodo-2-isobutylpyridine is unique due to the presence of both the iodine atom and the isobutyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with other iodopyridine derivatives .
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
4-iodo-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
TVTDDTMWXCTKCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC=CC(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

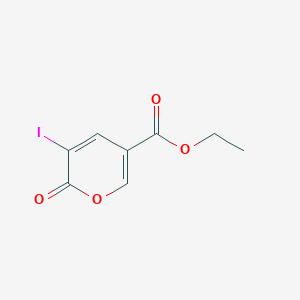
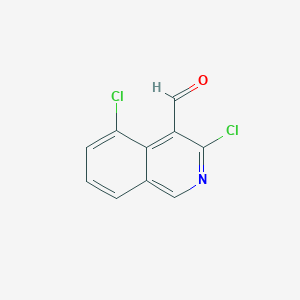
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
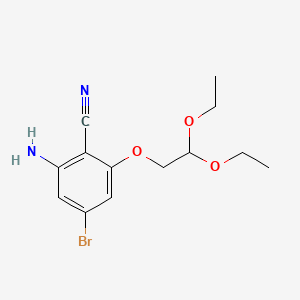
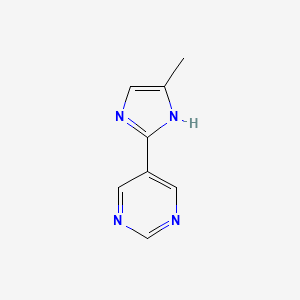
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
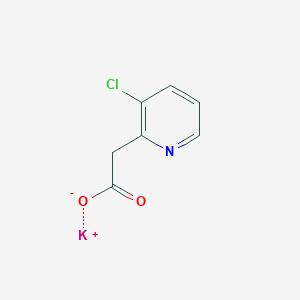
![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
dimethylsilane](/img/structure/B13665744.png)
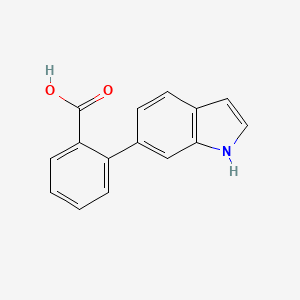
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)
